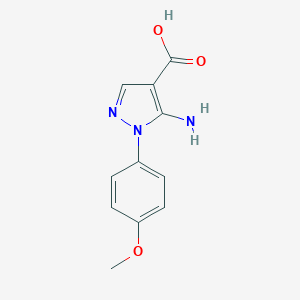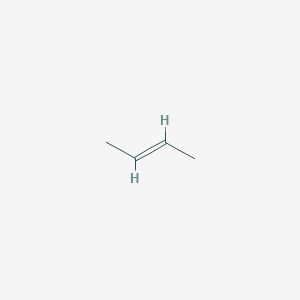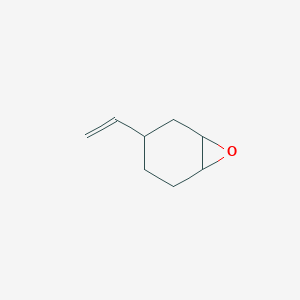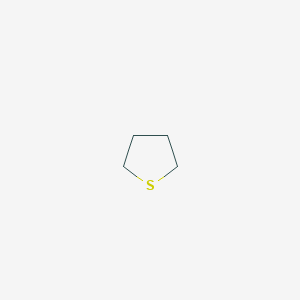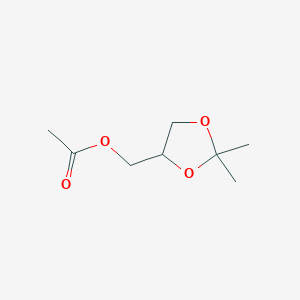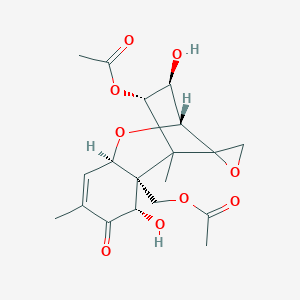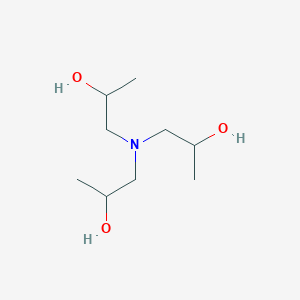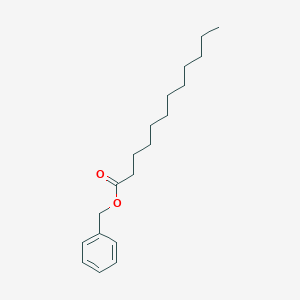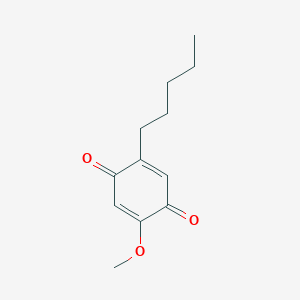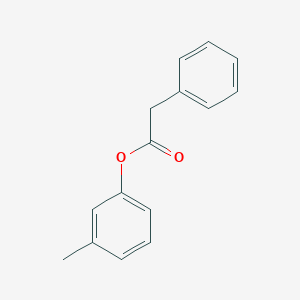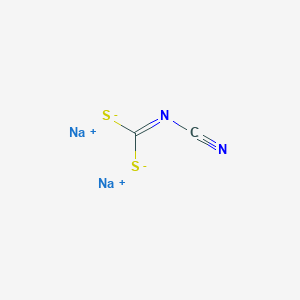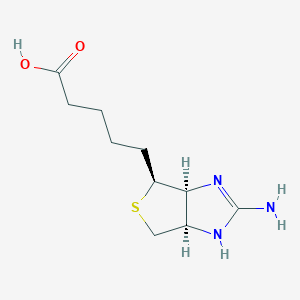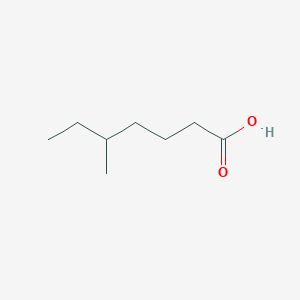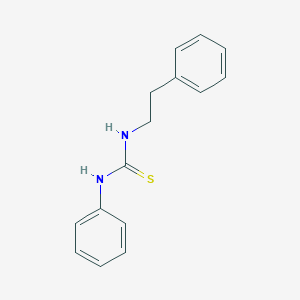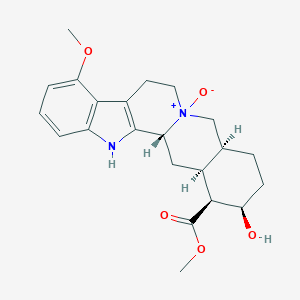
Venoxidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Venoxidine is a chemical compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It is a synthetic compound that belongs to the family of 1,4-dihydropyridines and is known for its vasodilatory properties. Venoxidine has been extensively studied for its potential use in the treatment of cardiovascular diseases and various other disorders.
作用机制
Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. This results in increased blood flow and reduced blood pressure. Venoxidine also has antioxidant properties, which help to protect the cells from oxidative stress.
生化和生理效应
Venoxidine has been found to have several biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a potent vasodilator. Venoxidine also reduces the production of reactive oxygen species, which can cause damage to the cells. Additionally, Venoxidine has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
实验室实验的优点和局限性
Venoxidine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It is also stable and has a long shelf life, which makes it easy to store. However, Venoxidine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which means that it may not be effective in vivo.
未来方向
There are several future directions for research on Venoxidine. One potential area of research is the development of more water-soluble derivatives of Venoxidine, which would make it easier to work with in aqueous solutions. Another area of research is the development of more potent derivatives of Venoxidine, which could have greater therapeutic benefits. Additionally, more research is needed to fully understand the mechanisms of action of Venoxidine and its potential use in the treatment of various disorders.
Conclusion:
In conclusion, Venoxidine is a synthetic compound that has gained significant attention in the scientific world due to its potential therapeutic benefits. It has been extensively studied for its vasodilatory properties and potential use in the treatment of cardiovascular diseases and various other disorders. Venoxidine acts by blocking the L-type calcium channels in the smooth muscle cells, leading to relaxation of the blood vessels. It also has antioxidant and anti-inflammatory properties. While Venoxidine has several advantages for lab experiments, it also has some limitations. There are several future directions for research on Venoxidine, including the development of more water-soluble and potent derivatives and further understanding of its mechanisms of action.
合成方法
The synthesis of Venoxidine involves the reaction of 3-aminopropylamine with 3-acetyl-2,5-dimethylthiophene. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The synthesis process has been optimized to ensure the purity and yield of the final product.
科学研究应用
Venoxidine has been extensively studied for its potential therapeutic benefits. It has been found to have vasodilatory properties, which make it a potential candidate for the treatment of cardiovascular diseases. Venoxidine has also been studied for its potential use in the treatment of various other disorders, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
CAS 编号 |
1056-57-1 |
|---|---|
产品名称 |
Venoxidine |
分子式 |
C22H28N2O5 |
分子量 |
400.5 g/mol |
IUPAC 名称 |
methyl (1R,15S,18R,19S,20S)-18-hydroxy-8-methoxy-13-oxido-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-13-ium-19-carboxylate |
InChI |
InChI=1S/C22H28N2O5/c1-28-18-5-3-4-15-19(18)13-8-9-24(27)11-12-6-7-17(25)20(22(26)29-2)14(12)10-16(24)21(13)23-15/h3-5,12,14,16-17,20,23,25H,6-11H2,1-2H3/t12-,14+,16-,17-,20+,24?/m1/s1 |
InChI 键 |
SANIGXXUGRLAGR-BXUFFXRESA-N |
手性 SMILES |
COC1=CC=CC2=C1C3=C(N2)[C@H]4C[C@H]5[C@H](CC[C@H]([C@H]5C(=O)OC)O)C[N+]4(CC3)[O-] |
SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
规范 SMILES |
COC1=CC=CC2=C1C3=C(N2)C4CC5C(CCC(C5C(=O)OC)O)C[N+]4(CC3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



